Magnesium di(thioborate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium di(thioborate) is a heterocyclic organic compound with the molecular formula B2Mg3O4S2This compound is characterized by its high molecular weight of 222.6646 g/mol and its structure, which includes magnesium, boron, oxygen, and sulfur atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium di(thioborate) can be synthesized through several methods. One common approach involves the reaction of magnesium chloride hexahydrate (MgCl2•6H2O) with borax (Na2B4O7•10H2O) under high-temperature conditions. The reaction typically requires a calcination temperature of around 800°C and a calcination time of approximately 6 hours. The amount-of-substance ratio of boron to magnesium is maintained at 2:1, and a flux dosage of 4:1 is used .

Industrial Production Methods

Industrial production of magnesium di(thioborate) often employs high-temperature molten-salt methods. These methods are preferred due to their simplicity, low cost, and suitability for large-scale production. The high-temperature molten-salt methods can be divided into high temperature-flux-dry and high temperature-flux-wet methods. The latter is more effective in producing high-quality magnesium di(thioborate) with desirable properties .

Chemical Reactions Analysis

Types of Reactions

Magnesium di(thioborate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: Magnesium di(thioborate) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield borate and sulfate compounds, while reduction reactions can produce borohydride and magnesium compounds .

Scientific Research Applications

Magnesium di(thioborate) has a wide range of scientific research applications, including but not limited to:

Mechanism of Action

The mechanism by which magnesium di(thioborate) exerts its effects involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in various enzymatic reactions and cellular processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects in different applications. For example, in medical applications, magnesium di(thioborate) may interact with cellular receptors and signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Magnesium borate (MgB4O7): Known for its thermoluminescence and mechanical properties.

Magnesium oxide (MgO): Commonly used as a refractory material and in the production of magnesium metal.

Magnesium sulfate (MgSO4): Widely used in medicine as an electrolyte replenisher and in agriculture as a fertilizer.

Uniqueness of Magnesium di(thioborate)

Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Biological Activity

Magnesium di(thioborate) is a compound that has recently gained attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and implications for future research. The synthesis, characterization, and biological applications of magnesium di(thioborate) are discussed, supported by relevant data tables and case studies.

Chemical Structure and Properties

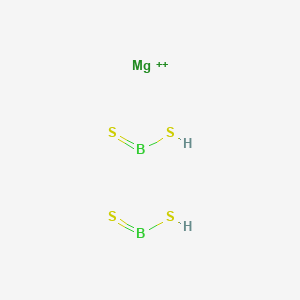

Magnesium di(thioborate) can be represented by the formula Mg BS2)2. It consists of magnesium cations coordinated with thioborate anions. The unique structure contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | Mg(BS₂)₂ |

| Molar Mass | 194.38 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of magnesium di(thioborate) is hypothesized to involve its interaction with cellular components, particularly proteins and enzymes. It may modulate enzyme activity through binding, affecting various cellular processes such as:

- Antioxidant Activity : Magnesium di(thioborate) exhibits potential antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Modulation : By binding to specific enzymes, it can alter metabolic pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the biological effects of magnesium di(thioborate) in various models:

- Cell Culture Studies : In vitro experiments demonstrated that magnesium di(thioborate) can inhibit the growth of certain cancer cell lines. The compound showed a dose-dependent response, indicating its potential as an anticancer agent.

- Animal Models : In vivo studies using rodent models indicated that administration of magnesium di(thioborate) resulted in reduced tumor size in xenograft models. This suggests its efficacy in targeting cancerous tissues.

- Mechanistic Insights : Research has shown that magnesium di(thioborate) may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study evaluated the effects of magnesium di(thioborate) on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 45 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of magnesium di(thioborate) in a model of neurodegeneration induced by oxidative stress. Key findings included:

- Reduction of Reactive Oxygen Species (ROS) : A significant decrease in ROS levels was observed.

- Improved Cell Viability : Increased viability of neuronal cells treated with magnesium di(thioborate) compared to controls.

Properties

CAS No. |

76092-59-6 |

|---|---|

Molecular Formula |

B2H2MgS4+2 |

Molecular Weight |

176.2 g/mol |

IUPAC Name |

magnesium;sulfanylideneborinothioic acid |

InChI |

InChI=1S/2BHS2.Mg/c2*2-1-3;/h2*2H;/q;;+2 |

InChI Key |

DBXPQYGCRHBDBP-UHFFFAOYSA-N |

Canonical SMILES |

B(=S)S.B(=S)S.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.